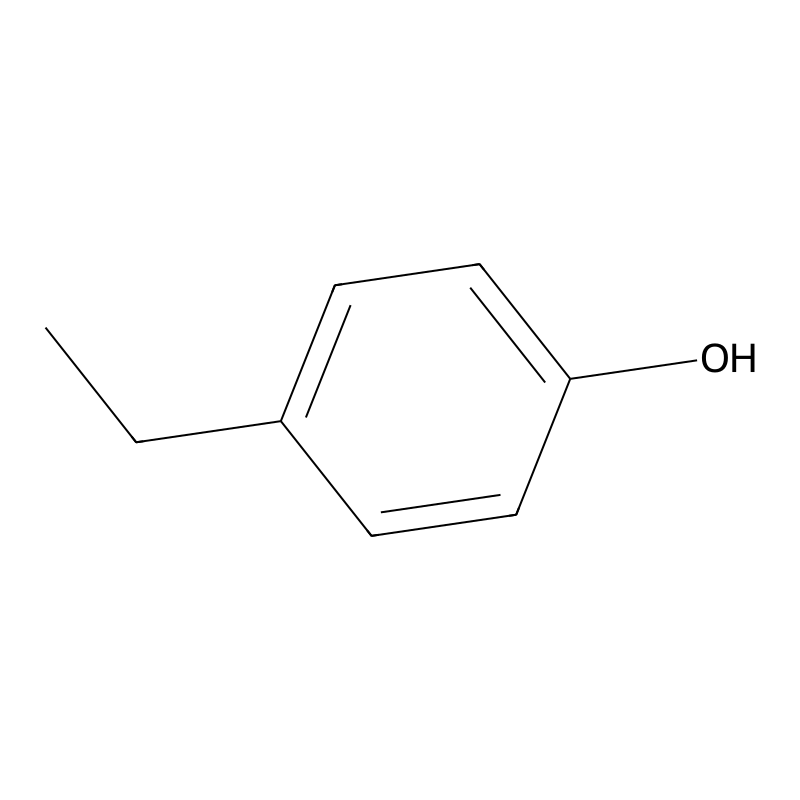

4-Ethylphenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 4.90X10+3 mg/l at 25 °C

slightly soluble in water; soluble in oils

very soluble (in ethanol)

Synonyms

Canonical SMILES

- Phytophthora spp.: This genus of fungi commonly causes root rot in plants. Research suggests that 4-Ethylphenol exhibits potent antifungal activity against Phytophthora species, potentially playing a crucial role in controlling soil-borne fungal diseases.

- Brettanomyces: This yeast species can spoil wine and beer by producing off-flavors, including 4-Ethylphenol itself. However, research also indicates that 4-Ethylphenol might possess antifungal properties against Brettanomyces, offering a potential solution to this spoilage issue.

It's important to note that research on 4-Ethylphenol as an antifungal agent is still ongoing. While initial findings are promising, further studies are needed to determine its efficacy and safety in various agricultural and food applications.

Other Scientific Research

Beyond its antifungal properties, 4-Ethylphenol is also being explored in other scientific research areas:

- Food Science: As mentioned earlier, 4-Ethylphenol is a component of some fermented beverages like wine and beer. Researchers are investigating its impact on the sensory profile of these products and its potential role in influencing consumer preferences.

- Environmental Science: 4-Ethylphenol can be found in various environmental matrices, including soil and water. Studies are exploring its presence and potential environmental implications, including its biodegradation pathways and interactions with other environmental factors.

4-Ethylphenol is an organic compound with the chemical formula . It is classified as a phenolic compound, specifically a 1-hydroxy-4-alkyl benzenoid, characterized by an ethyl group at the para position of the phenolic ring. This compound can be found in various natural products, including wine and beer, where it is produced by the yeast Brettanomyces. At concentrations above 140 μg/L, it contributes to distinctive aromas often described as "barnyard" or "medicinal" in wines, while in certain Belgian beers, it may be considered desirable .

- Oxidation: It can be oxidized to form 4-vinylphenol and other derivatives. The enzyme 4-ethylphenol methylenehydroxylase catalyzes its biotransformation into various products, including hydroxylated compounds .

- Degradation: In microbial environments, such as in soil or fermentation processes, it can be degraded by microorganisms like Pseudomonas putida, leading to the formation of simpler phenolic compounds .

The biological activity of 4-ethylphenol includes:

- Toxicity: It has been identified as a potentially toxic compound capable of causing respiratory distress and cardiovascular issues. In high concentrations, it may lead to severe health effects such as shock and coma .

- Metabolism: In humans and other organisms, it is metabolized through various pathways, contributing to its presence in foods like coffee and beer .

4-Ethylphenol has various applications:

- Flavoring Agent: It is used in food products for its flavor profile, particularly in soy sauce and fermented beverages .

- Indicator of Microbial Activity: In winemaking, its concentration is used as an indicator of Brettanomyces activity, which can affect wine quality .

- Industrial Use: It serves as a precursor for phenolic resins and other industrial chemicals .

Studies have explored the interactions of 4-ethylphenol with various biological systems:

- Microbial Interactions: Research indicates that it can affect microbial populations in fermentation processes, influencing flavor profiles and spoilage potential in beverages .

- Toxicological Studies: Investigations into its toxic effects highlight its potential risks when present in high concentrations in food products or environmental samples .

Several compounds share structural similarities with 4-ethylphenol. Here are some notable examples:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 4-Methylphenol | Used as a disinfectant; lower toxicity than 4-ethylphenol. | |

| 4-Isopropylphenol | Higher molecular weight; used in resin production. | |

| 4-Vinylphenol | Precursor to 4-ethylphenol; more reactive due to vinyl group. | |

| 2-Ethylphenol | Similar structure but different position of ethyl group; less common. |

The uniqueness of 4-ethylphenol lies in its specific biological activity and flavor profile contributions, particularly in fermented products like wine and beer. Its role as both a flavor compound and a potential indicator of microbial activity distinguishes it from its structural analogs.

Brettanomyces yeasts, also classified under the teleomorphic name Dekkera, represent the most extensively studied microorganisms responsible for 4-ethylphenol production in fermented alcoholic beverages, particularly wine. These yeasts naturally inhabit wine environments and possess specialized enzymatic machinery capable of transforming hydroxycinnamic acids into volatile phenolic compounds that profoundly impact sensory characteristics.

The spoilage potential of Brettanomyces stems from its ability to produce multiple volatile phenols, with 4-ethylphenol serving as the predominant compound responsible for undesirable sensory attributes. Research demonstrates that 4-ethylphenol concentrations in contaminated wines can range from several micrograms to multiple milligrams per liter, with sensory detection thresholds varying significantly based on wine matrix composition. The Australian Wine Research Institute has established that 4-ethylphenol concentrations of 425 micrograms per liter negatively impact wine quality in many instances, while recent sensory studies indicate aroma thresholds of 368 micrograms per liter in neutral red wines.

The sensory impact of Brettanomyces-produced 4-ethylphenol is characterized by distinctive descriptors including "Band-Aid," "medicinal," "pharmaceutical," and "horse stable" aromas. These off-flavors can render wines commercially unacceptable, leading to significant economic losses in the global wine industry. The intensity of these sensory defects depends not only on absolute concentrations but also on wine style and structural components, with full-bodied red wines and those with significant oak influence demonstrating higher tolerance thresholds.

Environmental conditions within fermented beverage systems significantly influence Brettanomyces growth and 4-ethylphenol production. The yeast demonstrates particular affinity for new, toasted oak barrels due to the availability of cellobiose, a fermentable sugar produced during barrel toasting processes. Additional factors promoting Brettanomyces proliferation include elevated pH levels exceeding 3.5, temperatures above 15 degrees Celsius, residual sugar availability, and insufficient sulfur dioxide protection.

The relationship between Brettanomyces strain diversity and 4-ethylphenol production capacity has been investigated through comparative genomic analyses. Studies examining 17 different Dekkera bruxellensis strains revealed genetic polymorphisms of approximately 2.3 percent in vinylphenol reductase gene sequences, though this genetic variation does not consistently correlate with phenolic compound production capabilities. This observation suggests that factors beyond primary genetic sequence, including gene expression regulation and environmental adaptations, critically determine the spoilage potential of individual strains.

Lactobacillus Metabolic Networks in Anaerobic Environments

Lactobacillus species represent another significant class of microorganisms capable of 4-ethylphenol biosynthesis, particularly in anaerobic fermentation environments. Unlike the aerobic spoilage patterns associated with Brettanomyces, Lactobacillus-mediated 4-ethylphenol production occurs through distinctly different metabolic networks adapted to oxygen-limited conditions.

Lactobacillus plantarum has emerged as the most comprehensively characterized bacterial species for 4-ethylphenol production, with research demonstrating its capacity to convert hydroxycinnamic acids through a two-step enzymatic pathway analogous to yeast systems. The identification of the vinylphenol reductase gene designated as lp_3125 in Lactobacillus plantarum WCFS1 represents a significant breakthrough in understanding bacterial volatile phenol metabolism. This gene encodes the VprA protein, which demonstrates specific activity toward 4-vinylphenol, 4-vinylcatechol, and 4-vinylguaiacol, reducing these substrates to their corresponding ethyl derivatives.

The distribution of vinylphenol reductase activity among lactic acid bacteria appears highly restricted, with comprehensive screening studies indicating that only members of the Lactobacillus plantarum group possess the necessary enzymatic machinery for 4-ethylphenol production. Polymerase chain reaction-based detection methods targeting the vprA gene demonstrate perfect correlation with phenotypic 4-ethylphenol production capabilities, providing a reliable molecular diagnostic tool for identifying potentially problematic bacterial strains.

Comparative studies between Lactobacillus and Brettanomyces 4-ethylphenol production rates reveal intriguing differences in metabolic efficiency. Under simulated cider fermentation conditions, lactic acid bacteria demonstrate faster ethylphenol production compared to traditional yeast spoilage organisms, suggesting potentially greater significance in certain fermented beverage contexts. This observation has important implications for fermentation management strategies and quality control protocols in diverse alcoholic beverage production systems.

The enzymatic characterization of Lactobacillus plantarum VprA reveals specific biochemical properties that distinguish bacterial from yeast vinylphenol reductases. The recombinantly produced VprA enzyme demonstrates optimal activity under mildly acidic conditions and exhibits NADH-dependent reduction mechanisms. Gene expression analyses indicate that vprA transcription is induced by substrate availability, with both 4-vinylphenol and para-coumaric acid serving as effective transcriptional activators.

Environmental applications of Lactobacillus 4-ethylphenol production extend beyond fermented beverages to include agricultural waste processing systems. Studies of alperujo, the paste byproduct of olive oil extraction, identify Lactobacillus pentosus as a primary contributor to 4-ethylphenol-mediated off-odors during storage periods. This finding demonstrates the broader ecological significance of bacterial phenolic compound metabolism in natural decomposition processes.

| Lactobacillus Species | 4-Ethylphenol Production | Gene Presence | Environment |

|---|---|---|---|

| Lactobacillus plantarum | Positive | vprA present | Various fermented foods |

| Lactobacillus pentosus | Positive | Not characterized | Agricultural waste |

| Lactobacillus brevis | Negative | vprA absent | Fermented foods |

| Lactobacillus fermentum | Negative | vprA absent | Fermented foods |

Enzymatic Cascade Reactions: Decarboxylase and Reductase Synergy

The microbial biosynthesis of 4-ethylphenol proceeds through a highly conserved two-step enzymatic cascade that demonstrates remarkable consistency across diverse microbial taxa. This pathway involves the sequential action of hydroxycinnamate decarboxylase and vinylphenol reductase enzymes, creating a metabolic funnel that efficiently converts plant-derived hydroxycinnamic acids into volatile phenolic end products.

The initial decarboxylation step transforms hydroxycinnamic acid substrates including para-coumaric acid, ferulic acid, and caffeic acid into their corresponding vinyl derivatives through the removal of carboxyl groups from the C3 side chain. Hydroxycinnamate decarboxylase enzymes from Brettanomyces anomalus have been purified and characterized, revealing molecular masses of approximately 39.8 kilodaltons and optimal activity conditions at 40 degrees Celsius and pH 6.0. Kinetic analyses demonstrate Michaelis-Menten constants of 1.15 millimolar for ferulic acid and 1.55 millimolar for para-coumaric acid, with maximum velocities of 13,494 and 22,256 nanomoles per minute per milligram, respectively.

The decarboxylase reaction exhibits strict substrate specificity requirements, with the para-hydroxy group proving essential for enzymatic activity. Neither ortho-coumaric acid nor meta-coumaric acid serves as effective substrates, and cinnamic acid lacking hydroxyl substitution shows no decarboxylase activity. This specificity pattern reflects the evolutionary optimization of these enzymes for processing specific plant phenolic compounds commonly encountered in natural fermentation environments.

The second enzymatic step involves vinylphenol reductase-mediated conversion of vinyl intermediates to ethyl derivatives through NADH-dependent reduction mechanisms. Purification studies of vinylphenol reductase from Brettanomyces bruxellensis reveal a 26-kilodalton enzyme with optimal activity at pH 5-6 and 30 degrees Celsius. The apparent Michaelis-Menten constant for 4-vinylguaiacol hydrolysis equals 0.14 millimolar, with maximum velocity reaching 1900 units per milligram of enzyme protein.

Substrate specificity studies demonstrate that vinylphenol reductases exhibit activity exclusively toward 4-vinylguaiacol and 4-vinylphenol among tested compounds, emphasizing the precise molecular recognition mechanisms governing these biotransformations. The enzyme demonstrates strict NADH dependence, distinguishing it from other reductase systems that might utilize alternative electron donors.

The temporal coordination of decarboxylase and reductase activities creates synergistic metabolic networks that maximize 4-ethylphenol production efficiency. Gene expression analyses in Lactobacillus plantarum reveal coordinated induction of both enzymatic components when cells encounter hydroxycinnamic acid substrates. This co-regulation ensures that vinyl intermediates produced through decarboxylation are rapidly processed to ethyl end products, preventing accumulation of potentially inhibitory intermediates.

Metal ion effects on enzymatic cascade efficiency demonstrate complex regulatory mechanisms influencing overall pathway flux. Hydroxycinnamate decarboxylase activity is enhanced by EDTA, magnesium, and chromium ions, while iron, silver, and sodium dodecyl sulfate completely inhibit enzymatic function. These metal dependencies suggest that environmental mineral availability could significantly impact microbial 4-ethylphenol production in natural systems.

| Enzyme | Molecular Mass (kDa) | Optimal pH | Optimal Temperature (°C) | Km (mM) | Substrate |

|---|---|---|---|---|---|

| Hydroxycinnamate decarboxylase | 39.8 | 6.0 | 40 | 1.15 | Ferulic acid |

| Hydroxycinnamate decarboxylase | 39.8 | 6.0 | 40 | 1.55 | para-Coumaric acid |

| Vinylphenol reductase | 26.0 | 5-6 | 30 | 0.14 | 4-Vinylguaiacol |

Ecological Drivers of Phenolic Compound Metabolism in Microbial Consortia

The production and degradation of 4-ethylphenol in natural environments involves complex microbial consortia whose metabolic activities are governed by multiple environmental drivers including temperature, substrate availability, oxygen tension, and community composition dynamics. Understanding these ecological factors provides critical insights into predicting and potentially manipulating phenolic compound metabolism in both beneficial and detrimental contexts.

Temperature represents a fundamental driver influencing microbial phenolic compound metabolism, with most enzymatic systems demonstrating strong temperature dependencies. Cardinal temperature ranges for phenol-degrading microorganisms typically span from minimum thresholds around 6 degrees Celsius to maximum tolerance limits between 45-50 degrees Celsius. Optimal growth and metabolic activity generally occur within narrower ranges, with many systems showing peak performance between 25-35 degrees Celsius. These temperature constraints reflect the thermodynamic properties of enzymatic cascades involved in phenolic compound transformation.

Substrate availability and composition profoundly influence the direction and extent of 4-ethylphenol metabolism in microbial consortia. Studies of phenol-degrading bacterial consortia demonstrate remarkable metabolic flexibility, with some mixed cultures capable of degrading phenol concentrations up to 2000 milligrams per liter within 30-hour incubation periods. The presence of alternative carbon sources can significantly alter metabolic flux patterns, with glucose availability particularly affecting the efficiency of phenolic compound processing pathways.

Oxygen availability creates distinct metabolic niches that favor different microbial populations and enzymatic pathways. Aerobic phenol degradation proceeds through well-characterized ortho- and meta-cleavage pathways mediated by catechol dioxygenases, while anaerobic conditions promote reductive transformation routes leading to 4-ethylphenol accumulation. The coexistence of both aerobic and anaerobic zones within microbial biofilms creates complex microenvironmental gradients that support diverse metabolic strategies within single consortium systems.

Microbial community composition stability represents a critical factor determining long-term phenolic compound processing capacity. Long-term studies of phenol-degrading consortia maintained under controlled feeding regimens demonstrate remarkable compositional stability over four-year periods, with core bacterial genera including Bacillus, Pseudomonas, Rhodococcus, and Streptomyces maintaining consistent relative abundances. This stability correlates with sustained degradation efficiency, suggesting that community structure optimization occurs through selective pressure mechanisms.

Nutrient limitation patterns significantly influence phenolic compound metabolism pathways and end product distributions. Nitrogen limitation typically enhances the production of secondary metabolites including volatile phenols, while phosphorus availability affects overall microbial biomass production and enzymatic expression levels. The interaction between multiple nutrient limitations creates complex metabolic trade-offs that determine whether phenolic compounds serve as carbon sources for degradation or accumulate as end products.

The pH environment exerts multifaceted effects on phenolic compound metabolism through direct enzymatic activity modulation and indirect community composition influences. Most phenol-degrading enzymes demonstrate optimal activity within neutral to slightly acidic pH ranges, while extreme pH conditions can completely inhibit metabolic activity. Community-level pH tolerance varies significantly among microbial taxa, with acidophilic bacteria maintaining activity under conditions that inhibit neutrophilic populations.

Metal ion availability represents an often-overlooked ecological driver that can dramatically influence phenolic compound metabolism efficiency. Iron availability particularly affects enzymatic cascade function, with both iron limitation and excess demonstrating inhibitory effects on key enzymatic steps. The bioavailability of trace metals in natural systems depends on complex chemical equilibria influenced by pH, organic matter content, and competing ligand concentrations.

| Environmental Factor | Optimal Range | Effect on 4-Ethylphenol | Microbial Response |

|---|---|---|---|

| Temperature | 25-35°C | Enhanced production | Increased enzymatic activity |

| pH | 5.5-7.0 | Variable | Enzyme optimization |

| Oxygen concentration | <1 mg/L | Promotes accumulation | Anaerobic metabolism |

| Metal ions (Fe³⁺) | 1-10 mg/L | Complex effects | Enzymatic regulation |

4-Ethylphenol demonstrates potent antifungal activity against multiple Phytophthora species through distinct mechanisms that target critical pathogen structures and processes. Research has established that this volatile organic compound exhibits significant inhibitory effects against both Phytophthora sojae and Phytophthora nicotianae, two economically important oomycete pathogens causing substantial agricultural losses worldwide [1] [2].

The compound operates through a concentration-dependent mechanism, with complete growth inhibition of both Phytophthora species achieved at 1.0 millimolar (144.15 milligrams per liter) concentrations [1]. At sublethal concentrations, 4-Ethylphenol induces significant morphological changes in hyphal structures, causing increased terminal branching and disordered growth patterns that severely compromise normal mycelial development [1]. These structural alterations represent an early manifestation of the compound's antifungal action, preceding complete growth cessation.

The antifungal spectrum of 4-Ethylphenol extends beyond oomycetes to include soil-borne phytopathogenic fungi such as Rhizoctonia solani, Fusarium graminearum, and Gaeumannomyces graminis var tritici, along with four forma specialis of Fusarium oxysporum [1]. This broad-spectrum activity suggests that 4-Ethylphenol may target fundamental cellular processes common across diverse fungal and oomycete lineages, making it particularly valuable for managing complex pathogen communities in agricultural soils.

Comparative analysis reveals that 4-Ethylphenol's efficacy rivals that of established plant-derived antifungal agents. The compound's complete inhibition of Phytophthora species sporangium formation and mycelial growth at 144.15 milligrams per liter compares favorably to poacic acid, which requires 1,000 milligrams per liter for equivalent effects against Phytophthora sojae [1]. This enhanced potency positions 4-Ethylphenol as a promising candidate for development as a botanical agrochemical with reduced application rates compared to existing alternatives.

Membrane Disruption and Sporangia Inhibition Dynamics

The primary mechanism underlying 4-Ethylphenol's antifungal activity involves systematic disruption of pathogen cell membrane integrity, leading to compromised cellular homeostasis and eventual cell death. Detailed analysis of membrane effects reveals a progressive pattern of damage that correlates directly with compound concentration and exposure duration [1].

| Concentration (mmol/L) | Concentration (mg/L) | DNA Leakage Effect | Protein Leakage Effect | Growth Inhibition (%) |

|---|---|---|---|---|

| 0.2 | 28.83 | Low | Low | Minimal |

| 0.4 | 57.66 | Moderate | Moderate | 57.73 |

| 0.6 | 86.48 | High | High | 54.14 |

| 0.8 | 115.31 | Very High | Very High | >90 |

| 1.0 | 144.15 | Complete | Complete | 100 |

Membrane permeabilization studies demonstrate that 4-Ethylphenol treatment results in significant leakage of intracellular materials, including deoxyribonucleic acid and proteins, with leakage intensity increasing proportionally to compound concentration [1]. This cellular material efflux indicates severe compromise of membrane selective permeability, a critical cellular function necessary for maintaining osmotic balance and metabolic processes.

The sporangia inhibition dynamics reveal particularly sensitive targets within the oomycete life cycle. For Phytophthora sojae, zoosporangia formation experiences significant reduction at 0.2 millimolar concentrations, with complete inhibition achieved at 1.0 millimolar [1]. Phytophthora nicotianae demonstrates slightly different sensitivity patterns, requiring 0.4 millimolar for significant zoosporangia formation reduction and 0.8 millimolar for complete inhibition [1].

| Parameter | Species | Threshold Concentration (mmol/L) | Threshold Concentration (mg/L) | Inhibition Level |

|---|---|---|---|---|

| Zoosporangia Formation | P. sojae | 0.2 | 28.83 | Significant |

| Zoosporangia Formation | P. sojae | 1.0 | 144.15 | Complete |

| Zoospore Release | P. sojae | 0.4 | 57.66 | Significant |

| Zoospore Release | P. sojae | 0.8 | 115.31 | Complete |

| Zoospore Germination | P. sojae | 0.4 | 57.66 | Significant |

| Zoospore Germination | P. sojae | 0.8 | 115.31 | Complete |

Zoospore release and germination processes demonstrate similar concentration-dependent responses, with both Phytophthora species exhibiting significant impairment at 0.4 millimolar concentrations and complete inhibition at 0.8 millimolar for most parameters [1]. These findings indicate that 4-Ethylphenol effectively disrupts multiple critical stages of the oomycete infection cycle, from initial sporangium development through zoospore maturation and host invasion processes.

Field Efficacy in Soybean Root Rot Management

Field application studies demonstrate that 4-Ethylphenol provides effective control of soybean root rot caused by Phytophthora sojae under practical agricultural conditions. Pot experiments simulating field applications through soil incorporation reveal dose-dependent disease suppression with concurrent plant safety across tested concentration ranges [1].

| Concentration (mg a.i./plant) | Control Efficacy (%) | Plant Growth Effect | Disease Symptoms | Safety Assessment |

|---|---|---|---|---|

| 5 | 25 | Slight promotion | Reduced severity | Safe |

| 10 | 50 | Slight promotion | Moderate control | Safe |

| 15 | 75 | Slight promotion | Good control | Safe |

| 20 | 100 | Normal growth | Complete control | Safe |

Complete disease control (100% efficacy) was achieved at 20 milligrams active ingredient per plant, with soybean plants maintaining healthy growth and development comparable to pathogen-free controls [1]. Lower concentrations demonstrated proportional disease suppression, with 15 milligrams per plant achieving 75% control efficacy while still providing measurable disease reduction benefits.

Notably, 4-Ethylphenol application at lower effective concentrations (5-15 milligrams per plant) resulted in slight promotion of soybean growth compared to untreated controls, suggesting potential plant growth enhancement properties beyond disease control [1]. This dual benefit of pathogen suppression coupled with growth promotion represents a significant advantage over conventional fungicides that may impose metabolic stress on treated plants.

Safety evaluation across the entire tested concentration range (0-25 milligrams active ingredient per plant) revealed no adverse effects on soybean seed germination, seedling emergence, or plant development [1]. The maximum tested concentration of 25 milligrams per plant produced no observable inhibitory effects on seedling height or overall plant vigor, indicating a favorable safety margin for practical agricultural applications.

The soil application method employed in these studies involved direct incorporation of 4-Ethylphenol into growing medium, followed by a 15-day fumigation period under sealed conditions before planting [1]. This approach effectively mimicked pre-plant soil treatment protocols commonly used in commercial agriculture, demonstrating the compound's potential for integration into existing disease management systems.

Synergistic Interactions With Plant Defense Metabolites

4-Ethylphenol demonstrates significant potential for synergistic interactions with endogenous plant defense metabolites, particularly those involved in pathogen-induced resistance responses. Research indicates that this volatile organic compound is naturally produced by disease-resistant soybean cultivars during incompatible interactions with Phytophthora sojae, suggesting its role as an integral component of the plant's defensive arsenal [1].

Comparative analysis of volatile organic compound profiles reveals that 4-Ethylphenol content in resistant soybean cultivars (Williams82, containing the Rps1k resistance gene) significantly exceeds levels found in susceptible cultivars (Williams, lacking resistance genes) [1]. This differential production pattern indicates that 4-Ethylphenol functions as part of a coordinated defense response involving multiple secondary metabolites working in concert to establish pathogen resistance.

The compound's integration within plant defense systems suggests potential synergistic relationships with other phenolic compounds and phytoalexins commonly associated with oomycete resistance. Research on plant secondary metabolite interactions demonstrates that phenolic compounds often exhibit enhanced antimicrobial activity when present in combination with other defense metabolites, creating additive or synergistic effects that exceed individual compound efficacy [3] [4].

Phytoalexin biosynthesis pathways, particularly those regulated by transcription factors such as ANAC042, demonstrate coordinated regulation of both conserved and lineage-specific defense compounds [3]. These regulatory networks suggest that 4-Ethylphenol may function within broader metabolic frameworks that simultaneously activate multiple antimicrobial pathways, potentially explaining its effectiveness against diverse pathogen groups.

The volatile nature of 4-Ethylphenol enables unique interaction modalities with plant defense systems, including priming of neighboring plants for enhanced pathogen resistance [5]. Herbivore-induced plant volatiles have been shown to activate defense gene expression in receiver plants through jasmonic acid and ethylene signaling pathways [5]. Similar mechanisms may operate with 4-Ethylphenol, allowing treated plants to prime defensive responses in adjacent vegetation through volatile-mediated communication.

Secondary metabolite crosstalk studies reveal that phenolic compounds can modulate the expression and activity of defense-related enzymes including peroxidases, polyphenol oxidases, and lipoxygenases [5]. These enzymes play critical roles in strengthening cell wall structures, producing reactive oxygen species for pathogen deterrence, and synthesizing additional defensive compounds, creating reinforcing cycles of pathogen resistance.

Physical Description

Colorless or white solid; Yellows upon exposure to light; [HSDB]

Solid

Colourless needle like crystals, powerful, woody phenolic, medicinal, yet rather sweet odou

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

218.00 to 219.00 °C. @ 760.00 mm Hg

Flash Point

219 °F (104 °C) (Open Cup)

Heavy Atom Count

Taste

Density

LogP

Log Kow = 2.58

Odor

MEDICINAL, PHENOLIC

Melting Point

44.00 to 46.00 °C. @ 760.00 mm Hg

UNII

Related CAS

19277-91-9 (hydrochloride salt)

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 5 of 1754 companies. For more detailed information, please visit ECHA C&L website;

Of the 13 notification(s) provided by 1749 of 1754 companies with hazard statement code(s):;

H314 (92.11%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (77.99%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Vapor Pressure

0.0372 mm Hg at 25 °C.

Pictograms

Corrosive

Other CAS

123-07-9

Absorption Distribution and Excretion

Metabolism Metabolites

YIELDS P-ETHYLANISOLE IN THE GUINEA PIG. /FROM TABLE/

4-Ethylphenol has known human metabolites that include (2S,3S,4S,5R)-6-(4-ethylphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid.

Wikipedia

Use Classification

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

A mixture of m-ethylphenol and p-ethylphenol is produced from low temperature tar using the coalite process.

4-Ethylphenol is produced industrially by sulfonation of ethylbenzene under mild (kinetically controlled) conditions and subsequent alkali fusion of the 4-ethylbenzenesulfonic acid obtained.

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing

Plastics Material and Resin Manufacturing

All Other Basic Organic Chemical Manufacturing

Paint and Coating Manufacturing

Soap, Cleaning Compound, and Toilet Preparation Manufacturing

Phenol, 4-ethyl-: ACTIVE

Phenol, 3(or 4)-ethyl-: INACTIVE

/SYNTHETIC FLAVORS/ BAKED GOODS 0.20 PPM; MARGARINE 0.20 PPM.

FLAVORS USEFUL IN: SMOKE FLAVORS.

FIFTEEN CMPD STRUCTURALLY RELATED TO P-CRESOL, AN OVIPOSITION ATTRACTANT OF AEDES TRISERIATUS WERE TESTED ON THIS SPECIES. ATTRACTANT ACTIVITY WAS SHOWN BY P-ETHYLPHENOL.

FEMA NUMBER 3156

Analytic Laboratory Methods

A SIMPLE & RAPID GAS-LIQ-SOLID CHROMATOGRAPHIC METHOD FOR DETERMINATION OF TRACE CONCN (AT PPB LEVELS) OF 11 PHENOLS IN AIR WAS DEVELOPED. THE METHOD WAS APPLIED TO SPECIMENS OF AMBIENT AIR NEAR A PHENOLIC RESIN FACTORY & OF URBAN AIR IN NAGOYA AREA OF JAPAN.

THE SEPARATION OF 13 ISOMERIC ALKYLPHENOLS WAS STUDIED BY HIGH-PERFORMANCE LIQ, GAS-LIQ & HIGH-PERFORMANCE THIN-LAYER CHROMATOGRAPHIC TECHNIQUES. THE SEPARATION OF THE ISOMERIC ALKYLPHENOLS IS PROBABLY DEPENDENT ON THE ADSORPTION, THE POLARITY OF THE SOLVENT SYSTEMS & THE CONCN OF THE CMPD WHEN USING HIGH PRESSURE LIQ CHROMATOGRAPHIC TECHNIQUE.

TRACES OF PHENOLS IN AUTO EXHAUST & TOBACCO SMOKE WERE COLLECTED BY USING A FRITTED BUBBLER WITH 10 ML OF 0.12% SODIUM HYDROXIDE SOLN AND DETERMINED BY REVERSED-PHASE HIGH-PERFORMANCE LIQ CHROMATOGRAPHY VIA DERIVATIZATION WITH P-NITROBENZENEDIAZONIUM TETRAFLUOROBORATE IN AQ MEDIUM AT PH 11.5. THE DETECTION LIMITS OF PHENOLS WERE 0.05-2.0 NG.

For more Analytic Laboratory Methods (Complete) data for 4-ETHYLPHENOL (7 total), please visit the HSDB record page.